6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of furan and pyridine rings
Preparation Methods
The synthesis of 6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the iodination of a furan ring followed by the formation of the pyridine ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid can be compared with other similar compounds such as:
2-Amino-5-iodopyridine: This compound shares the pyridine ring but lacks the furan ring, resulting in different chemical properties and reactivity.
5-Iodo-2-furancarboxylic acid: This compound contains the furan ring but lacks the pyridine ring, leading to different applications and biological activities.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H11IN2O3 |
---|---|
Molecular Weight |
394.16 g/mol |
IUPAC Name |
6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11IN2O3/c1-7-2-4-8(5-3-7)12-11(15(19)20)9-6-10(16)13(17)18-14(9)21-12/h2-6H,1H3,(H2,17,18)(H,19,20) |
InChI Key |
ADNIJMRXKBVYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC(=C(N=C3O2)N)I)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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